![molecular formula C17H11Cl3N2S B2974019 5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 344281-75-0](/img/structure/B2974019.png)
5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine
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Overview
Description
The compound “5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The dichlorobenzyl component suggests the presence of a benzyl group (C6H5CH2) with two chlorine substitutions .
Molecular Structure Analysis
The molecular structure would likely consist of a pyrimidine ring substituted at position 5 with a 4-chlorophenyl group and at position 2 with a (3,4-dichlorobenzyl)sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would largely depend on the properties and potential applications of this compound. If it shows promise in medical or industrial applications, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .
properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2S/c18-14-4-2-12(3-5-14)13-8-21-17(22-9-13)23-10-11-1-6-15(19)16(20)7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZWWYBJBBBUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine |
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